molecular formula C18H33NO4 B10838426 (E)-13-Nitrooctadec-12-enoic Acid

(E)-13-Nitrooctadec-12-enoic Acid

Cat. No.: B10838426
M. Wt: 327.5 g/mol
InChI Key: PQAOIUQONUIELV-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-13-Nitrooctadec-12-enoic Acid is a nitroalkene fatty acid, which is a type of unsaturated fatty acid containing a nitro group. This compound is known for its biological activity and potential therapeutic applications. It is a potent endogenous ligand activator of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-13-Nitrooctadec-12-enoic Acid typically involves the nitration of unsaturated fatty acids. One common method is the nitration of linoleic acid using nitric acid or nitrogen dioxide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nitration reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-13-Nitrooctadec-12-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-13-Nitrooctadec-12-enoic Acid has several scientific research applications, including:

Mechanism of Action

(E)-13-Nitrooctadec-12-enoic Acid exerts its effects primarily through activation of PPARγ. Upon binding to PPARγ, it modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The nitro group plays a crucial role in the interaction with PPARγ, enhancing its binding affinity and transcriptional activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-13-Nitrooctadec-12-enoic Acid is unique due to its specific structure and potent activation of PPARγ. Compared to other nitroalkene fatty acids, it has a distinct position of the nitro group and double bond, which contributes to its unique biological activity and potential therapeutic applications .

Properties

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

(E)-13-nitrooctadec-12-enoic acid

InChI

InChI=1S/C18H33NO4/c1-2-3-11-14-17(19(22)23)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+

InChI Key

PQAOIUQONUIELV-BMRADRMJSA-N

Isomeric SMILES

CCCCC/C(=C\CCCCCCCCCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCC(=CCCCCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.